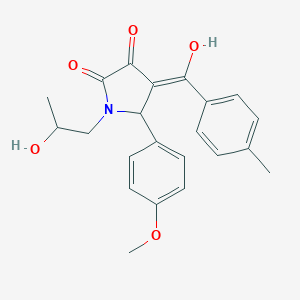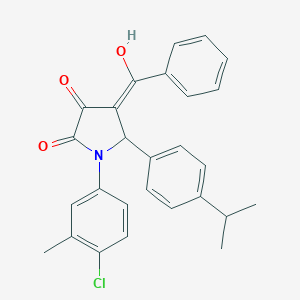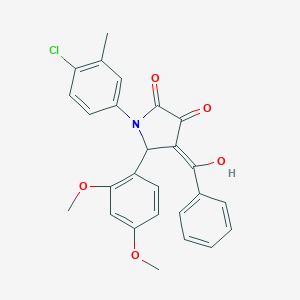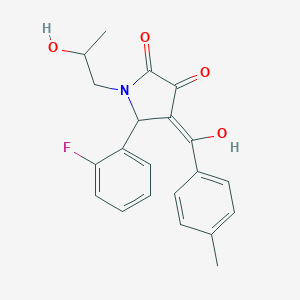![molecular formula C23H24N2O6 B282264 methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate](/img/structure/B282264.png)
methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MBHA, and it is a derivative of the amino acid tryptophan. MBHA has been found to have a range of biochemical and physiological effects, and it is believed to have potential therapeutic uses in a variety of fields.
Mechanism of Action
The mechanism of action of MBHA is not fully understood, but it is believed to involve the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that is involved in the metabolism of tryptophan, and it has been found to be overexpressed in many types of cancer. By inhibiting IDO, MBHA may be able to reduce the availability of tryptophan to cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, MBHA has been found to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, and it may have potential applications in the treatment of autoimmune diseases. MBHA has also been found to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBHA for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, MBHA is a complex compound that requires specialized synthesis methods, which can limit its availability for lab experiments. Additionally, the mechanism of action of MBHA is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on MBHA. One area of interest is in the development of new cancer therapies based on MBHA. Researchers are also exploring the potential applications of MBHA in the treatment of autoimmune and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MBHA and its biochemical and physiological effects.
Synthesis Methods
The synthesis of MBHA is a complex process that involves several steps. The first step is the protection of the carboxyl group of tryptophan with a benzyl group. This is followed by the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The resulting compound is then reacted with ethylenediamine to form a cyclic intermediate. This intermediate is then reacted with methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate to form MBHA.
Scientific Research Applications
MBHA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. MBHA has been found to have potent anti-cancer activity, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
properties
Molecular Formula |
C23H24N2O6 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 4-[(3Z)-1-[2-(2-hydroxyethylamino)ethyl]-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C23H24N2O6/c1-31-23(30)17-9-7-15(8-10-17)19-18(20(27)16-5-3-2-4-6-16)21(28)22(29)25(19)13-11-24-12-14-26/h2-10,19,24,26-27H,11-14H2,1H3/b20-18- |
InChI Key |
POCNPRSCKYWLEO-ZZEZOPTASA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCNCCO |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)








![(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)